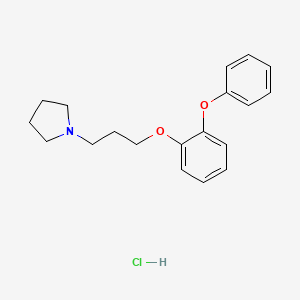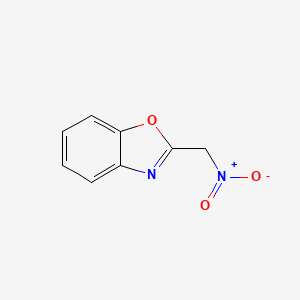![molecular formula C17H12N2O B14700448 [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile CAS No. 23195-86-0](/img/structure/B14700448.png)
[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile: is a chemical compound known for its unique structure and reactivity. It features a cyclohexa-2,4-dienone moiety linked to a phenylethylidene group, with two nitrile groups attached to the propanedinitrile backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile typically involves the condensation of cyclohexa-2,4-dienone derivatives with phenylethylidene compounds. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines, which leads to the formation of bis-amides containing a diene moiety . The reaction is carried out under visible light irradiation, often using a tungsten lamp, and is performed in ethanol or ethanol-DMSO mixtures at temperatures below 38°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced photolysis techniques can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,4-dienone moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylethylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it versatile for different applications.
Wirkmechanismus
The mechanism by which [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile exerts its effects involves its reactivity at the cyclohexa-2,4-dienone and phenylethylidene moieties. The compound can interact with various molecular targets through electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and structures. The pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Cyclohexa-2,4-dienone derivatives: These compounds share the cyclohexa-2,4-dienone moiety and exhibit similar reactivity.
Phenylethylidene derivatives: Compounds with the phenylethylidene group can undergo similar substitution reactions.
Propanedinitrile derivatives: These compounds have the nitrile groups and can participate in similar reduction reactions.
Uniqueness: The combination of the cyclohexa-2,4-dienone, phenylethylidene, and propanedinitrile moieties in [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile gives it a unique reactivity profile. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
23195-86-0 |
|---|---|
Molekularformel |
C17H12N2O |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-13(12-19)10-16(14-6-2-1-3-7-14)15-8-4-5-9-17(15)20/h1-10,15-16H |
InChI-Schlüssel |
FJJUZRMKJBVCJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C=C(C#N)C#N)C2C=CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


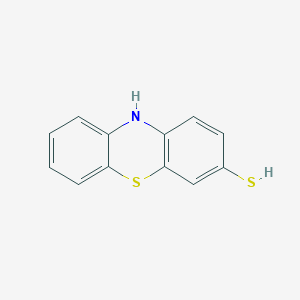

![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
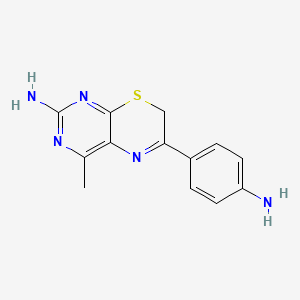
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
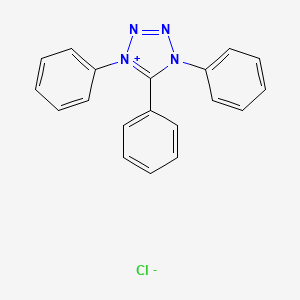
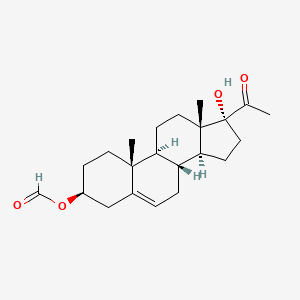
![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)


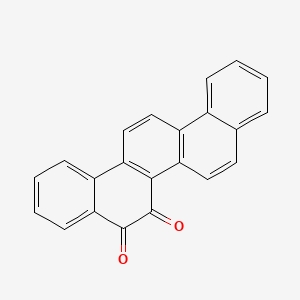
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
